Nelociguat

Vue d'ensemble

Description

Le Nélciguat est un stimulateur de la guanylate cyclase soluble, initialement développé par Bayer AG. Il s’agit d’un médicament à petite molécule qui a montré un potentiel dans le traitement des maladies cardiovasculaires, des maladies urogénitales et des maladies respiratoires . Le Nélciguat agit en stimulant l’enzyme guanylate cyclase soluble, qui joue un rôle crucial dans la voie de signalisation de l’oxyde nitrique, conduisant à la vasodilatation et à d’autres effets bénéfiques .

Applications De Recherche Scientifique

Mécanisme D'action

Le Nélciguat exerce ses effets en stimulant l’enzyme guanylate cyclase soluble, qui est un élément clé de la voie de signalisation de l’oxyde nitrique. Lors de la liaison de l’oxyde nitrique à son groupe hème prosthétique, la guanylate cyclase soluble catalyse la conversion du triphosphate de guanosine en monophosphate de guanosine cyclique. Ce second messager active ensuite la protéine kinase G, conduisant à une cascade d’effets en aval, notamment la vasodilatation, l’inhibition de la prolifération des muscles lisses et la réduction du recrutement des leucocytes .

Analyse Biochimique

Biochemical Properties

Nelociguat interacts with the enzyme soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway . It increases the phosphorylation of the protein kinase G (PKG) substrate vasodilator-stimulator protein (VASP) in isolated rat aortic smooth muscle cells .

Cellular Effects

This compound has shown to induce vasodilation in rat aortic rings . It influences cell function by modulating the nitric oxide-cyclic guanosine monophosphate (cGMP) pathway, a fundamental cell-signaling pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level by stimulating soluble guanylate cyclase (sGC), thereby enhancing the cGMP pathway independently of nitric oxide . This leads to various downstream effects, including vasodilation and inhibition of smooth muscle proliferation .

Dosage Effects in Animal Models

In spontaneously hypertensive stroke-prone rats, a low dose of this compound decreases urine output and improves survival . A high dose also reduces urine output, reduces microalbuminuria, and attenuates the increase in mean arterial pressure .

Metabolic Pathways

This compound is metabolized to its active form by the cytochrome P450 (CYP) isoform CYP1A1 . This metabolic pathway involves Phase II UGT-mediated conjugation with glucuronic acid to form a pharmacologically inactive N-glucuronide metabolite .

Méthodes De Préparation

L’une des principales méthodes implique l’utilisation d’isoenzymes du cytochrome P450, notamment CYP3A4, CYP2C8, CYP2J2 et CYP1A1, qui se trouvent dans le foie et les poumons . Les méthodes de production industrielle sont conçues pour assurer une grande pureté et un rendement élevé, impliquant souvent plusieurs étapes de purification telles que la cristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Le Nélciguat subit diverses réactions chimiques, notamment :

Réduction : Cette réaction implique l’élimination d’atomes d’oxygène ou l’ajout d’atomes d’hydrogène, généralement à l’aide d’agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques comme le diméthylsulfoxyde et l’acétonitrile, ainsi que des catalyseurs comme le palladium sur charbon. Les principaux produits formés à partir de ces réactions comprennent divers dérivés du noyau pyrazolopyridine, qui peuvent être modifiés davantage pour améliorer les propriétés pharmacologiques du composé .

4. Applications de la Recherche Scientifique

Médecine : Le Nélciguat s’est avéré prometteur dans le traitement de pathologies telles que l’insuffisance cardiaque chronique, l’hypertension artérielle pulmonaire et la dysfonction érectile.

Industrie : Le Nélciguat est utilisé dans le développement de nouveaux agents thérapeutiques ciblant la voie de signalisation de l’oxyde nitrique.

Comparaison Avec Des Composés Similaires

Le Nélciguat est similaire à d’autres stimulateurs de la guanylate cyclase soluble, tels que le riociguat et le vériciguat. Il possède des propriétés uniques qui le distinguent :

Vériciguat : Comme le Nélciguat, le Vériciguat est également un stimulateur de la guanylate cyclase soluble.

Ces différences mettent en évidence le profil pharmacologique unique du Nélciguat, ce qui en fait un composé précieux pour des applications thérapeutiques spécifiques.

Propriétés

IUPAC Name |

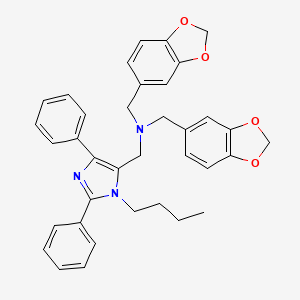

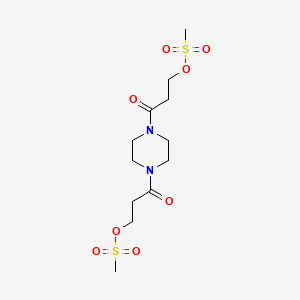

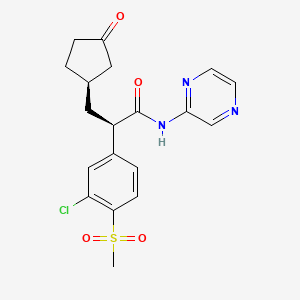

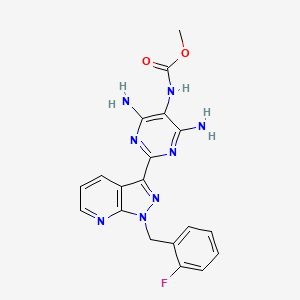

methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN8O2/c1-30-19(29)24-14-15(21)25-17(26-16(14)22)13-11-6-4-8-23-18(11)28(27-13)9-10-5-2-3-7-12(10)20/h2-8H,9H2,1H3,(H,24,29)(H4,21,22,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQHGWIXJSSWOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625115-52-8 | |

| Record name | Nelociguat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625115528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NELOCIGUAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2A18LL56O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-bromobenzyl)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B1677937.png)